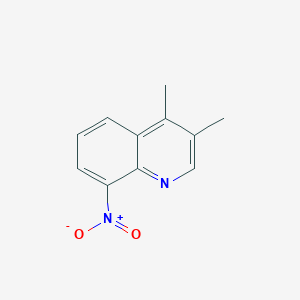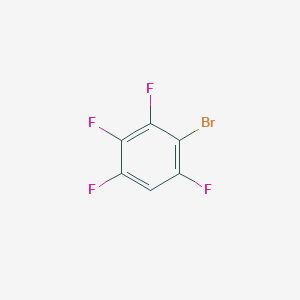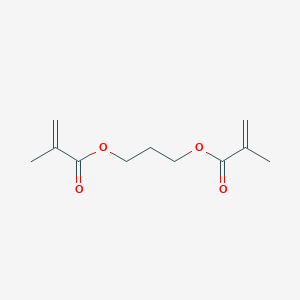
1,3-Propanediol dimethacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol dimethacrylate (1,3-PDMA) is a chemical compound that is widely used in scientific research. It is a type of dimethacrylate monomer that is used in the synthesis of various materials, including dental composites, adhesives, and coatings.
科学的研究の応用
1,3-Propanediol dimethacrylate has numerous scientific research applications, including its use in the synthesis of dental composites, adhesives, and coatings. It is also used in the production of polymer-based materials for drug delivery systems, tissue engineering, and biomedical applications. Additionally, 1,3-Propanediol dimethacrylate is used in the synthesis of various types of polymers, including polyurethanes, polyesters, and polyacrylates.
作用機序
The mechanism of action of 1,3-Propanediol dimethacrylate is related to its ability to polymerize and crosslink with other monomers. When 1,3-Propanediol dimethacrylate is used in the synthesis of dental composites, it polymerizes and crosslinks with other monomers to form a hard and durable material that is resistant to wear and tear. Similarly, when 1,3-Propanediol dimethacrylate is used in the production of drug delivery systems, it polymerizes and crosslinks with other monomers to form a material that can release drugs in a controlled manner.
生化学的および生理学的効果
1,3-Propanediol dimethacrylate has been shown to have low toxicity and biocompatibility, making it suitable for use in biomedical applications. Studies have shown that 1,3-Propanediol dimethacrylate does not cause significant cytotoxicity or genotoxicity in vitro. Additionally, in vivo studies have shown that 1,3-Propanediol dimethacrylate does not cause significant inflammation or tissue damage.
実験室実験の利点と制限
One of the main advantages of using 1,3-Propanediol dimethacrylate in lab experiments is its versatility. It can be used in the synthesis of various types of materials, including dental composites, adhesives, and coatings. Additionally, 1,3-Propanediol dimethacrylate has low toxicity and biocompatibility, making it suitable for use in biomedical applications. However, one of the limitations of using 1,3-Propanediol dimethacrylate is related to its potential for polymerization and crosslinking. This can make it difficult to control the properties of the material being synthesized.
将来の方向性
There are numerous future directions for the use of 1,3-Propanediol dimethacrylate in scientific research. One area of interest is the development of new drug delivery systems that can release drugs in a more controlled and targeted manner. Additionally, there is interest in using 1,3-Propanediol dimethacrylate in the production of new types of biomedical materials, including scaffolds for tissue engineering and implants for medical devices. Finally, there is ongoing research into the synthesis of new types of polymers using 1,3-Propanediol dimethacrylate and other monomers.
合成法
The synthesis of 1,3-Propanediol dimethacrylate involves a two-step reaction process. The first step involves the reaction of glycerol with methacrylic acid to produce glycerol dimethacrylate. The second step involves the reaction of glycerol dimethacrylate with 1,3-propanediol to produce 1,3-Propanediol dimethacrylate. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions.
特性
CAS番号 |
1188-09-6 |
|---|---|
製品名 |
1,3-Propanediol dimethacrylate |
分子式 |
C11H16O4 |
分子量 |
212.24 g/mol |
IUPAC名 |
3-(2-methylprop-2-enoyloxy)propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H16O4/c1-8(2)10(12)14-6-5-7-15-11(13)9(3)4/h1,3,5-7H2,2,4H3 |
InChIキー |
HTWRFCRQSLVESJ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCCOC(=O)C(=C)C |
正規SMILES |
CC(=C)C(=O)OCCCOC(=O)C(=C)C |
その他のCAS番号 |
1188-09-6 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



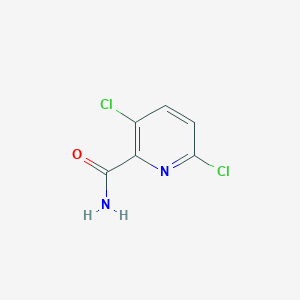
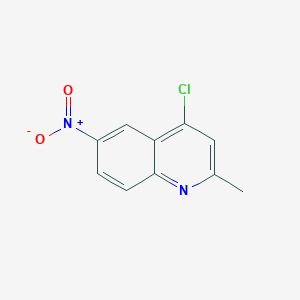
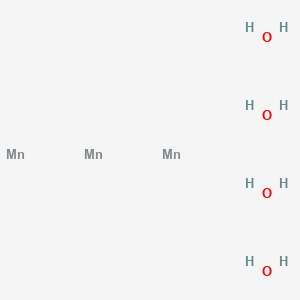
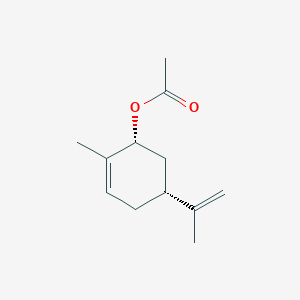
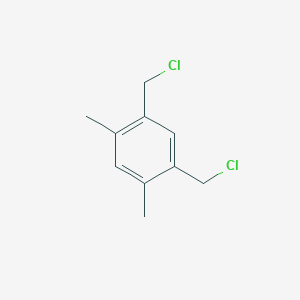
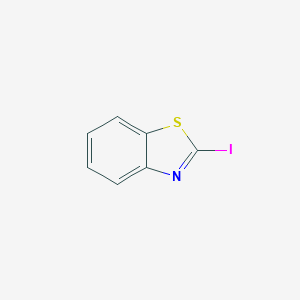
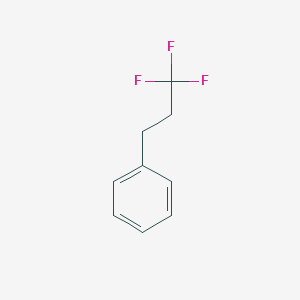
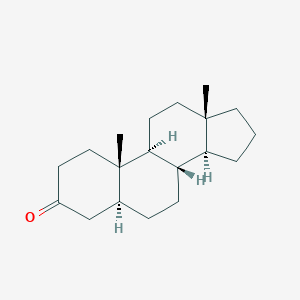
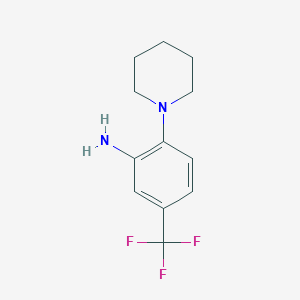
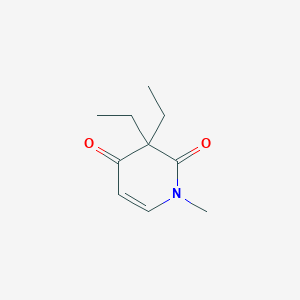
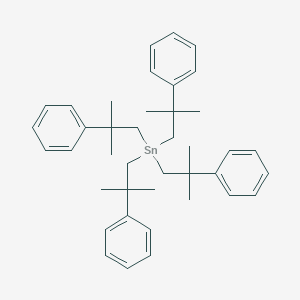
![ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate](/img/structure/B74630.png)
